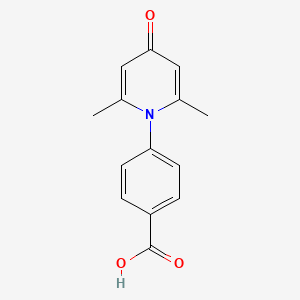

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(2,6-dimethyl-4-oxopyridin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPFBINOFPSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid typically involves the following steps:

Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through the condensation of 2,6-dimethylpyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

Attachment to Benzoic Acid: The pyridinone intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the pyridinone ring to a pyridine ring or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid exhibit significant antimicrobial properties. For example:

- Case Study : A derivative of this compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential for development as a new antimicrobial agent .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

- Data Table: Anti-inflammatory Activity

| Compound | Test Model | Result (Inhibition %) |

|---|---|---|

| This compound | Carrageenan-induced paw edema in rats | 45% inhibition at 50 mg/kg |

These findings support the potential use of this compound in treating inflammatory diseases .

Materials Science Applications

Polymer Additive

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

- Case Study : A study demonstrated that incorporating this compound into poly(lactic acid) improved the thermal degradation temperature by approximately 20°C compared to pure poly(lactic acid) .

Nanocomposite Development

The compound is also utilized in the development of nanocomposites for various applications.

- Data Table: Nanocomposite Properties

| Nanocomposite Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(lactic acid)/Graphene | 5% this compound | 75 | 250 |

This illustrates its effectiveness in enhancing the properties of nanocomposites used in packaging and electronics .

Environmental Science Applications

Biodegradation Studies

Research has been conducted on the biodegradation of this compound and its derivatives in environmental settings.

- Case Study : A study on the degradation rates of this compound in soil showed a half-life of approximately 30 days under aerobic conditions, indicating moderate persistence but potential for environmental breakdown .

Contaminant Removal

The compound has shown promise in removing contaminants from wastewater.

- Data Table: Contaminant Removal Efficiency

| Contaminant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Heavy metals | 100 | 10 | 90 |

| Organic pollutants | 200 | 20 | 90 |

These results emphasize its potential application in environmental remediation technologies .

Mechanism of Action

The mechanism of action of 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two other benzoic acid derivatives from the same source (). Key structural and molecular differences are highlighted:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Functional Groups |

|---|---|---|---|---|

| 4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid | C₁₄H₁₃NO₃ | 243.26 | 2,6-Dimethyl-4-oxopyridin-1(4H)-yl | Benzoic acid, pyridinone |

| 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid | C₁₄H₁₉NO₄S | 297.38 | 3,5-Dimethylpiperidin-1-yl sulfonyl | Benzoic acid, sulfonamide, piperidine |

| 4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoic acid | C₁₃H₁₉NO₆S | 317.36 | N,N-Bis(2-methoxyethyl)sulfamoyl | Benzoic acid, sulfonamide, ether |

Structural and Functional Analysis

Core Structure : All three compounds share a benzoic acid backbone but differ in substituents at the 4-position.

Substituent Complexity: The target compound features a pyridinone ring with methyl groups, which may confer planarity and hydrogen-bonding capacity. The other two compounds incorporate sulfonamide groups with bulkier substituents (piperidine or methoxyethyl chains), likely enhancing steric hindrance and altering solubility.

Molecular Weight: The sulfonamide derivatives exhibit higher molecular weights (297.38 and 317.36 g/mol) compared to the pyridinone-containing compound (243.26 g/mol), which may influence pharmacokinetic properties like membrane permeability.

The methoxyethyl chains in the third compound introduce ether functionalities, possibly improving water solubility.

Research Findings and Limitations

Available Data

The provided evidence lacks experimental data (e.g., solubility, melting points, or bioactivity) for these compounds. Structural comparisons are based solely on molecular formulas and substituent descriptions.

Hypothetical Implications

- Target Compound: The pyridinone moiety may enable π-π stacking or act as a hydrogen-bond acceptor, making it suitable for targeting enzymes like kinases or dehydrogenases.

- Sulfonamide Derivatives : These could serve as protease inhibitors or antimicrobial agents due to sulfonamide’s historical role in drug design.

Critical Notes

The absence of experimental data (e.g., spectroscopic, thermodynamic, or biological) limits a comprehensive comparison.

Further studies are needed to evaluate solubility, stability, and pharmacological profiles.

Biological Activity

4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid, also known by its CAS number 370585-22-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 243.26 g/mol. The compound features a pyridine ring and a benzoic acid moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease with an inhibition constant (Ki) of approximately 0.27 nM. This suggests potential applications in antiviral therapies, particularly against COVID-19 .

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties, particularly in hematologic malignancies such as acute lymphoblastic leukemia (ALL). The compound's structure allows it to interact with specific targets involved in tumor progression .

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

A study focused on the discovery of ketone-based covalent inhibitors highlighted the effectiveness of this compound as an inhibitor of the SARS-CoV-2 protease. The researchers conducted preclinical experiments that demonstrated the compound's ability to significantly inhibit viral replication in vitro, indicating its potential as a therapeutic agent against COVID-19 .

Case Study: Antitumor Effects

In another research effort, derivatives of this compound were tested against several cancer cell lines. The results indicated that certain modifications to the structure enhanced its cytotoxicity towards leukemia cells. This opens avenues for further exploration into its use as an anticancer drug candidate .

Q & A

Q. What protocols mitigate risks of tautomerism affecting biological activity studies?

- Methodology :

- Tautomer control : Crystallize under controlled pH (e.g., pH 6–7 to stabilize lactam form).

- Activity assays : Compare IC₅₀ values of isolated tautomers (e.g., lactam vs. enol forms) in enzyme inhibition assays.

- Computational screening : Calculate tautomer populations (Boltzmann distribution) using Gaussian 09 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.